Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]-
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Overview
Description
Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- is a chemical compound that features a phenol group attached to a triazole ring with an aminomethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- typically involves the formation of the triazole ring followed by the introduction of the aminomethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring. The aminomethyl group can then be introduced through a nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency of the reactions. For example, palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura reaction can be employed to form the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups to the triazole ring .
Scientific Research Applications
Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the triazole ring can interact with metal ions or other biomolecules. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-[5-(hydroxymethyl)-1H-1,2,4-triazol-3-yl]-
- Phenol, 2-[5-(methyl)-1H-1,2,4-triazol-3-yl]-
- Phenol, 2-[5-(ethyl)-1H-1,2,4-triazol-3-yl]-
Uniqueness
Phenol, 2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]- is unique due to the presence of the aminomethyl group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for use in different scientific and industrial applications .
Properties
Molecular Formula |
C9H10N4O |
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Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol |
InChI |
InChI=1S/C9H10N4O/c10-5-8-11-9(13-12-8)6-3-1-2-4-7(6)14/h1-4,14H,5,10H2,(H,11,12,13) |
InChI Key |
KVNCLRMERUNIRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)CN)O |
Origin of Product |
United States |
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